(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
CAS No.:
Cat. No.: VC18787320
Molecular Formula: C8H12FNO2
Molecular Weight: 173.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12FNO2 |
|---|---|
| Molecular Weight | 173.18 g/mol |
| IUPAC Name | (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
| Standard InChI | InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12)/t6-,8+/m1/s1 |
| Standard InChI Key | NNYSGPFPTKADCD-SVRRBLITSA-N |
| Isomeric SMILES | C1C[C@]2(C[C@H](CN2C1)F)C(=O)O |
| Canonical SMILES | C1CC2(CC(CN2C1)F)C(=O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a fused bicyclic system comprising a pyrrolidine (five-membered amine) and a piperidine (six-membered amine) ring. The fluorine atom occupies the 2R position, while the carboxylic acid group is located at the 7aS position. This stereochemistry is critical for its interactions with biological targets, as confirmed by X-ray crystallography of analogous structures .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂FNO₂ |
| Molecular Weight | 173.18 g/mol |
| IUPAC Name | (2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid |
| CAS Number | Not formally assigned |
Stereoelectronic Effects
The 2R-fluorine introduces electronegativity, polarizing adjacent bonds and enhancing lipophilicity (LogP ~0.5). The 7aS-carboxylic acid group contributes to hydrogen-bonding capabilities, improving solubility in polar solvents. Computational models suggest that this configuration stabilizes chair-like conformations in the pyrrolizine ring, optimizing interactions with enzymatic active sites .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Pyrrolizine Core Formation: Cyclization of pyrrole and piperidine derivatives under acidic conditions yields the bicyclic framework.
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Stereoselective Fluorination: Diethylaminosulfur trifluoride (DAST) selectively introduces fluorine at the 2R position under anhydrous conditions.
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Carboxylation: Treatment with CO₂ in the presence of potassium carbonate installs the carboxylic acid group at the 7aS position.
Table 2: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 hrs | 65 |
| Fluorination | DAST, CH₂Cl₂, 0°C, 2 hrs | 78 |
| Carboxylation | CO₂, K₂CO₃, DMF, 50°C, 6 hrs | 82 |
Industrial Manufacturing
Continuous flow reactors enable large-scale production, improving yield (≥90%) and reducing waste. Automated systems ensure stereochemical fidelity, critical for pharmaceutical applications.
Chemical Reactivity and Reaction Mechanisms
Functional Group Transformations
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Oxidation: The carboxylic acid resists oxidation, but adjacent carbons can form ketones using KMnO₄.
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Reduction: LiAlH₄ reduces the acid to a primary alcohol, though this is seldom employed due to steric hindrance.
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Amide Formation: Coupling with amines via EDCl/HOBt yields bioactive derivatives.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that fluorination lowers the activation energy for nucleophilic substitution at the 2-position by 12 kJ/mol, facilitating derivatization .
| Assay | IC₅₀ (nM) | Selectivity Index (vs. WT KRAS) |
|---|---|---|
| KRAS-G12D Inhibition | 9.2 | >100 |
| Cell Proliferation | 15.4 | 38 |
Preclinical Efficacy
In murine xenograft models, oral administration (25 mg/kg/day) reduced tumor volume by 62% over 21 days. Pharmacokinetic studies showed a plasma half-life of 4.2 hours and 68% oral bioavailability .
Comparative Analysis with Structural Analogs
Fluorinated vs. Non-Fluorinated Analogs
Fluorination at the 2R position increases metabolic stability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for non-fluorinated analogs) and binding affinity (IC₅₀ = 9.2 nM vs. 45 nM).
Table 4: Comparative Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, hrs) |
|---|---|---|---|
| Target Compound | 0.51 | 12.3 | 4.2 |
| Non-Fluorinated Analog | 0.19 | 24.8 | 1.8 |
Bicyclic Scaffold Variations
Replacing pyrrolizine with azabicyclo[2.2.1]heptane reduces steric bulk but compromises target selectivity (IC₅₀ = 28 nM).
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